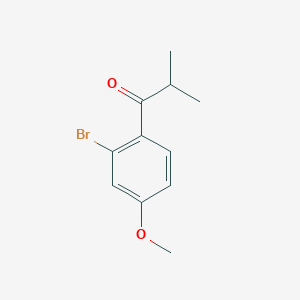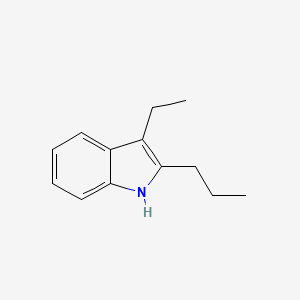
3-éthyl-2-propyl-1H-indole
Vue d'ensemble
Description
3-Ethyl-2-propyl-1H-indole is a heterocyclic aromatic organic compound belonging to the indole family. Indoles are characterized by a fused benzene and pyrrole ring, making them significant in various biological and synthetic applications. This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. For 3-ethyl-2-propyl-1H-indole, the starting materials would be ethyl phenylhydrazine and propyl ketone.
Bartoli Indole Synthesis: This method uses vinyl bromides and nitroarenes to form indoles through a palladium-catalyzed reaction. The reaction conditions typically involve a palladium catalyst, base, and solvent like DMF (dimethylformamide).
Leimgruber-Batcho Indole Synthesis: This involves the reaction of ortho-nitrotoluenes with formamidine acetate under high temperature and pressure. The resulting nitro compound is then reduced to form the indole core.
Industrial Production Methods: Industrial production of 3-ethyl-2-propyl-1H-indole often involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole to various oxidized derivatives, such as indole-2-carboxylic acid.
Reduction: Reduction reactions can reduce the nitro group in the indole derivative to an amine.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst and tin chloride (SnCl₂).
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid, indole-3-carboxylic acid.
Reduction: 3-ethyl-2-propyl-1H-indole-2-amine.
Substitution: 3-ethyl-2-propyl-5-bromo-1H-indole, 3-ethyl-2-propyl-6-nitro-1H-indole.
Applications De Recherche Scientifique
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that indole derivatives can interact with various biological targets, making them candidates for drug development.
Industry: Indole compounds are used in the production of dyes, perfumes, and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 3-ethyl-2-propyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially contribute to the diverse biological activities associated with indole derivatives .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects of 3-ethyl-2-propyl-1h-indole at the molecular and cellular level could be diverse .
Analyse Biochimique
Biochemical Properties
3-Ethyl-2-propyl-1H-indole, like other indole derivatives, can interact with multiple receptors, binding with high affinity This interaction with receptors is crucial in developing new useful derivatives
Cellular Effects
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Ethyl-2-Propyl-1H-Indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Dosage Effects in Animal Models
The broad spectrum of biological activities exhibited by indole derivatives suggests that they may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .
Metabolic Pathways
Indole is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Comparaison Avec Des Composés Similaires
3-ethyl-1H-indole
2-propyl-1H-indole
3-ethyl-2-methyl-1H-indole
2-propyl-3-methyl-1H-indole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-ethyl-2-propyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(4-2)11-8-5-6-9-13(11)14-12/h5-6,8-9,14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKFPVSLNTUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


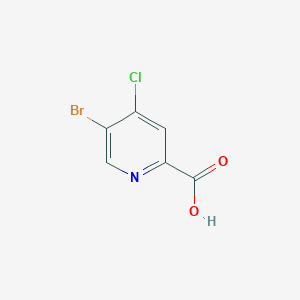
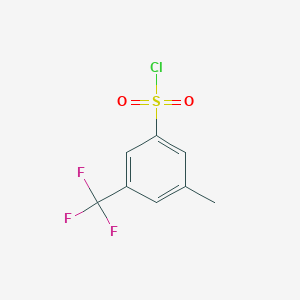

![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)
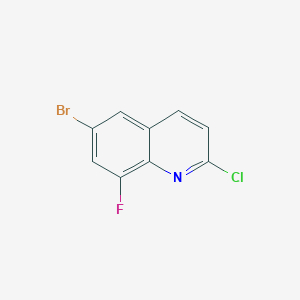
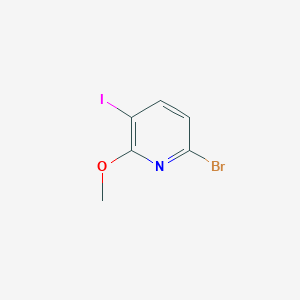

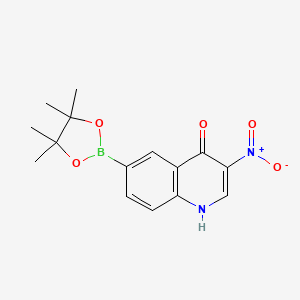
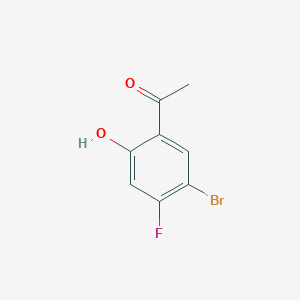

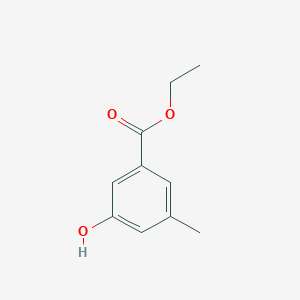
![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
